molecular formula C8H9NO3 B2844335 methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate CAS No. 34034-36-1

methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate

Cat. No. B2844335
CAS RN: 34034-36-1
M. Wt: 167.164
InChI Key: SFNBEVLWXLNEGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate” is a chemical compound with the molecular weight of 167.16 . It is also known by its IUPAC name “methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate” and has the InChI code "1S/C8H9NO3/c1-5-7(8(11)12-2)3-6(4-10)9-5/h3-4,9H,1-2H3" .


Molecular Structure Analysis

The molecular structure of “methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate” is represented by the InChI code "1S/C8H9NO3/c1-5-7(8(11)12-2)3-6(4-10)9-5/h3-4,9H,1-2H3" . This indicates that the compound has a pyrrole ring with a formyl group at the 5th position, a methyl group at the 2nd position, and a carboxylate group at the 3rd position.


Physical And Chemical Properties Analysis

“Methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate” is a powder at room temperature . It has a melting point of 154-156 degrees Celsius . .

Scientific Research Applications

Synthesis and Antimicrobial Properties

  • A study by Hublikar et al. (2019) synthesized novel derivatives of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate and evaluated their antimicrobial activities. The derivatives showed good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring. The activity increased with the introduction of a methoxy group in the structure, indicating potential as significant antimicrobial agents (Hublikar et al., 2019).

Reactions and Derivatives

  • Sleziak et al. (1999) described the synthesis of methyl 2-formyl-6-(methoxymethyl)furo[2,3-b]pyrrole-5-carboxylate and its reactions with malononitrile, methyl cyanoacetate, and other compounds. This synthesis and the subsequent reactions showcase the chemical versatility and potential for creating diverse derivatives of the compound (Sleziak et al., 1999).

Isoxazole Strategy for Synthesis of α-Aminopyrrole Derivatives

  • Galenko et al. (2019) developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, involving a series of complex reactions. This study highlights the use of isoxazole strategies to synthesize α-aminopyrrole derivatives, expanding the utility of these compounds in various chemical syntheses (Galenko et al., 2019).

Aromaticity Studies

  • Cyrański et al. (2001) conducted X-ray diffraction and ab initio studies on several methyl furo[3,2-b]pyrrole-5-carboxylate derivatives. The study provided insights into the aromatic character of these systems, revealing the influence of different substituents on the aromaticity and stability of these compounds (Cyrański et al., 2001).

Application in Formal Syntheses of Bioactive Pyrroles

  • Gupton et al. (2014) utilized methyl 3-bromo-2-formylpyrrole-5-carboxylate in the formal synthesis of lycogarubin C, permethyl storniamide A, and lamellarin G trimethyl ether. These pyrrole-containing natural products exhibit anti-tumor activity and other biological properties, highlighting the potential of this compound in the synthesis of bioactive molecules (Gupton et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-7(8(11)12-2)3-6(4-10)9-5/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNBEVLWXLNEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate

Citations

For This Compound
1
Citations
W Fan, W Chu, H Tian, Z Zhang, Y Feng… - Journal of …, 2022 - Wiley Online Library
… As shown in Scheme 1, methyl 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)-1H-pyrrole-3 carboxylate (compound 2) and methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate (compound 3) …
Number of citations: 5 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.